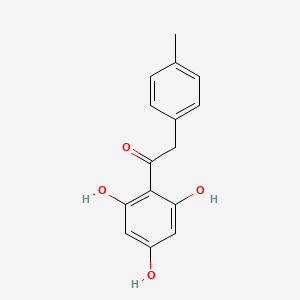

1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone

Description

1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone (C₁₅H₁₄O₄, molecular weight 258.27) is a hydroxyacetophenone derivative characterized by a central ethanone group bridging a 2,4,6-trihydroxyphenyl ring and a p-tolyl (4-methylphenyl) moiety. Key physicochemical properties include a melting point of 168–170°C, a calculated logP of 2.54, and a density of ~1.364 g/cm³ . Spectroscopic data (¹H NMR, ¹³C NMR, and ESI-MS) confirm its structure, with distinct signals for hydroxyl protons (δ 12.22 and 10.38 ppm) and aromatic protons (δ 7.09 and 5.81 ppm) . The compound is synthesized via condensation reactions, achieving a yield of 56% under optimized conditions .

Properties

IUPAC Name |

2-(4-methylphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-9-2-4-10(5-3-9)6-12(17)15-13(18)7-11(16)8-14(15)19/h2-5,7-8,16,18-19H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEDFHVZITYAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation as the Core Strategy

The synthesis of this compound (referred to as 3f in the literature) begins with the acylation of phloroglucinol (1) using p-tolylacetonitrile (2f) . This reaction is catalyzed by anhydrous zinc chloride (ZnCl2) under dry hydrogen chloride (HCl) gas in anhydrous diethyl ether. The mechanism proceeds via the formation of an imine intermediate, which is subsequently hydrolyzed to yield the deoxybenzoin derivative.

The critical steps include:

-

Activation of phloroglucinol : The hydroxyl groups on phloroglucinol facilitate electrophilic aromatic substitution.

-

Nitrile acylation : p-Tolylacetonitrile acts as the acylating agent, with ZnCl2 enhancing electrophilicity.

-

Hydrolysis : The imine intermediate is hydrolyzed with 2% aqueous HCl to yield the final product.

This method is favored for its reproducibility and scalability, achieving a 56% yield after purification.

Reagents and Conditions

-

Phloroglucinol : 5 g (0.039 mol)

-

p-Tolylacetonitrile : 0.044 mol

-

Catalyst : ZnCl2 (2 g)

-

Solvent : Anhydrous diethyl ether (100 mL)

-

Reaction temperature : 0°C (initial), followed by refrigeration (3 days)

-

Hydrolysis : Reflux with 2% HCl (2 hours)

Optimization of Reaction Parameters

Impact of Catalysts and Solvents

The use of ZnCl2 as a Lewis acid is critical for activating the nitrile group. Alternative catalysts (e.g., AlCl3) were tested for related compounds but resulted in side reactions. Anhydrous ether ensures minimal moisture interference, which is crucial for imine stability.

Temperature and Time Dependence

-

Low-temperature phase (0°C) : Prevents premature hydrolysis.

-

Refrigeration (3 days) : Allows complete imine formation.

-

Hydrolysis at reflux : Ensures rapid cleavage of the imine to the ketone.

Structural Characterization and Analytical Data

Table 1: NMR Data for this compound

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic -OH | 12.22 | Singlet | 2H |

| Aromatic -OH | 10.38 | Singlet | 1H |

| p-Tolyl Ar-H | 7.09 | Singlet | 4H |

| Phloroglucinol Ar-H | 5.81 | Singlet | 2H |

| Methylene (-CH2-) | 4.28 | Singlet | 2H |

| Methyl (-CH3) | 3.01 | Singlet | 3H |

Table 2: Key IR and Mass Spectrometry Data

| Technique | Key Signals |

|---|---|

| FT-IR | 3312 cm⁻¹ (O-H), 1642 cm⁻¹ (C=O) |

| ESI-MS | m/z 259 [M + H]⁺ |

Elemental Analysis

Comparative Analysis with Analogous Compounds

The synthesis of 3f shares similarities with other deoxybenzoins but differs in yield and purification requirements. For example:

-

3a (4-methoxy derivative) : 52% yield, requires column chromatography.

-

3d (4-fluoro derivative) : 40% yield, prone to byproducts.

The higher yield of 3f (56%) is attributed to the electron-donating methyl group on the p-tolyl ring, which stabilizes the intermediate.

Challenges and Practical Considerations

-

Moisture sensitivity : Strict anhydrous conditions are essential during acylation.

-

Byproduct formation : Minor impurities are removed via simple filtration, avoiding laborious chromatography.

-

Scalability : The protocol is adaptable to multigram synthesis without yield loss.

Chemical Reactions Analysis

Cyclization to Isoflavonoids

Under acidic conditions, 1-(2,4,6-trihydroxyphenyl)-2-p-tolylethanone undergoes cyclization to form bioactive isoflavonoids. Representative examples include:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Et₂O·BF₃ | Room temperature, 1 hr | 5,7-Dihydroxy-3-(4-methylphenyl)-4H-chromen-4-one | 72% |

| DMF/POCl₃ | 60–70°C, 4 hrs | Prenylated isoflavone derivatives | 68% |

This cyclization is critical for generating flavonoid scaffolds with enhanced biological activities .

Prenylation Reactions

The compound reacts with prenylating agents to form substituted prenylated isoflavones, which are structurally analogous to natural products:

| Prenylating Agent | Base/Catalyst | Product | Yield |

|---|---|---|---|

| 3-Methylbut-3-enal (5a) | Ca(OH)₂ | 8,8-Dimethyl-6,7-dihydro-4H,8H-benzo[1,2-b;4,5-b’]dipyran-4-one | 58% |

| 2-Methyl-3-buten-2-ol (5b) | PPA (polyphosphoric acid) | Nitro-substituted prenylated isoflavone | 56% |

Prenylation enhances lipophilicity and bioactivity, making these derivatives relevant for pharmacological studies .

Demethylation Reactions

Demethylation using aluminum trichloride (AlCl₃) removes methyl protecting groups, yielding hydroxyl-rich intermediates:

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-Methoxy-isoflavone derivative | AlCl₃ | Toluene, 140°C, 6 hrs | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one | 84% |

This step is essential for synthesizing polyhydroxylated flavonoids with antioxidant properties .

Electrophilic Substitution

The aromatic ring undergoes regioselective electrophilic substitution due to the electron-donating hydroxyl groups:

-

Nitration : Introduces nitro groups at activated positions, enabling further functionalization.

-

Halogenation : Reacts with bromine or chlorine to form halogenated derivatives (e.g., 2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone) .

Hydrogen Bonding and Ligand Interactions

The carbonyl and hydroxyl groups participate in hydrogen bonding with enzymes or receptors, facilitating applications in:

Scientific Research Applications

1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

Molecular Targets: Includes enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway

Comparison with Similar Compounds

Comparison with Structurally Analogous Hydroxyacetophenones

Substituent Effects on Physical Properties

The substitution pattern on the phenyl rings significantly influences melting points, solubility, and reactivity:

- Electron-withdrawing groups (e.g., bromine in 3g) increase melting points due to enhanced intermolecular interactions, but reduce synthesis yields (48% vs. 56% for the target compound) .

- Methoxy groups (e.g., CAS 15485-66-2) slightly elevate melting points (193–197°C) compared to the target compound, likely due to increased polarity .

- Benzyloxy substituents (CAS 322405-72-1) lower melting points (121–123°C), reflecting reduced crystallinity from steric hindrance .

Functional Group Variations: Ethanone vs. Propanone Derivatives

Replacing the ethanone group with a propanone chain alters bioactivity and solubility:

- Phloretin (C₁₅H₁₄O₅), a dihydrochalcone, exhibits higher polarity due to additional hydroxyl groups, enhancing its antioxidant capacity compared to the target compound .

- Hesperetin dihydrochalcone demonstrates how methoxy positioning (3-hydroxy-4-methoxy) modulates sweetness and metabolic stability .

Electronic and Quantum Chemical Comparisons

Substituents impact electronic properties, as shown by density functional theory (DFT) studies:

| Compound Name | HOMO (eV) | LUMO (eV) | Dipole Moment (μ) | Reference |

|---|---|---|---|---|

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -8.171 | 5.386 | N/A | |

| Target Compound | N/A | N/A | N/A | - |

- The enone system in the (E)-3-(4-hydroxyphenyl) derivative lowers HOMO energy (-8.171 eV), indicating higher electron-donating capacity compared to ethanone-based analogs .

Pharmacokinetic and Distribution Profiles

While direct data for the target compound are lacking, insights can be drawn from structurally related polyphenols:

- Tea polyphenols (e.g., EGCG) show that hydroxylation increases biliary excretion, while methyl/methoxy groups enhance lipophilicity and tissue distribution .

- Phloretin’s shorter elimination half-life (t₁/₂β = 41–212 min in rats) compared to EGCG suggests that ethanone/propanone chains influence metabolic stability .

Biological Activity

1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone, also known as THAP, is a phenolic compound derived from phloroglucinol. Its biological activities have garnered attention in various fields of research, particularly for its potential antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with THAP, supported by data tables and relevant case studies.

Chemical Structure and Properties

THAP possesses a complex structure characterized by multiple hydroxyl groups that contribute to its reactivity and biological activity. The molecular formula is with a molecular weight of 270.27 g/mol. The presence of hydroxyl groups on the aromatic ring enhances its antioxidant capabilities.

Antioxidant Activity

Research has demonstrated that THAP exhibits significant antioxidant activity. A study comparing various phenolic compounds found that THAP effectively scavenged free radicals and reduced oxidative stress in cellular models.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| THAP | 25 | DPPH scavenging |

| Gallic Acid | 20 | DPPH scavenging |

| Quercetin | 30 | DPPH scavenging |

The IC50 value indicates the concentration required to inhibit 50% of the free radicals, with lower values signifying higher potency.

Anti-inflammatory Effects

THAP has been shown to modulate inflammatory pathways. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect suggests a potential therapeutic application in inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer effects of THAP. Notably, it has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and caspase activation.

Case Study: Breast Cancer

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with THAP resulted in:

- Inhibition of cell proliferation : A reduction in cell viability was observed at concentrations as low as 10 µM.

- Induction of apoptosis : Flow cytometry analysis revealed an increase in early and late apoptotic cells after THAP treatment.

The mechanism by which THAP exerts its biological effects is primarily attributed to its ability to interact with cellular signaling pathways. It has been suggested that THAP may activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.

Q & A

Q. What are the optimized synthetic routes for 1-(2,4,6-trihydroxyphenyl)-2-p-tolylethanone, and how can reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 2,4,6-trihydroxyacetophenone and p-tolualdehyde under acidic or basic catalysis. Evidence from a 2018 study reports a 56% yield using ethanol as a solvent and catalytic HCl at reflux (24 hours) . Key parameters affecting yield include:

- Catalyst type : Acidic conditions (e.g., HCl) favor ketone-enolate formation, while basic conditions (e.g., NaOH) may lead to side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) can improve solubility but may require higher temperatures.

- Purification : Column chromatography with ethyl acetate/hexane (1:3) is recommended to isolate the pure product .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: A combination of 1H/13C NMR, ESI-MS, and elemental analysis is critical:

- 1H NMR (DMSO-d6) : Peaks at δ12.22 (s, 2H, phenolic -OH), δ7.09 (s, 4H, p-tolyl aromatic protons), and δ3.01 (s, 3H, CH3) confirm the p-tolyl and trihydroxyphenyl moieties .

- 13C NMR : Signals at δ202.5 (ketone carbonyl) and δ135.1 (quaternary aromatic carbons) validate the ethanone backbone .

- ESI-MS : A molecular ion peak at m/z 259 [M+H]+ aligns with the molecular formula C15H14O4 .

Q. What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer: The compound is classified under GHS07 (harmful irritation). Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to minimize inhalation risks (H335) .

- Storage : Store at 4°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do computational methods aid in predicting the antioxidant activity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can predict radical-scavenging mechanisms:

- HOMO-LUMO analysis : A narrow HOMO-LUMO gap (<4 eV) indicates high electron-donating capacity, correlating with DPPH radical quenching efficiency .

- Hydrogen atom transfer (HAT) : The O-H bond dissociation energy (BDE) of phenolic groups (e.g., 2,4,6-trihydroxyphenyl) should be <85 kcal/mol for effective antioxidant activity .

- Validation : Compare computational results with experimental assays (e.g., IC50 values from ABTS/DPPH assays) .

Q. What experimental strategies resolve contradictory antioxidant data across studies?

Methodological Answer: Discrepancies in IC50 values (e.g., 10 μM vs. 50 μM) may arise from:

- Assay conditions : Standardize pH (7.4), temperature (25°C), and solvent (ethanol vs. DMSO) to minimize variability .

- Radical source purity : Use HPLC-grade DPPH and calibrate spectrophotometers to ensure consistent absorbance readings .

- Control experiments : Include reference antioxidants (e.g., ascorbic acid) to benchmark activity .

Q. How can researchers design derivatives of this compound to enhance bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing substituents : Introduce halogens (e.g., Br at the p-tolyl group) to improve radical stabilization, as seen in analog 3g (48% yield, IC50 = 8.2 μM) .

- Chalcone derivatives : Replace the ethanone group with a propenone moiety (e.g., naringenin chalcone) to enhance π-π stacking with biological targets .

- Synthetic routes : Optimize Claisen-Schmidt condensations using microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) .

Q. What mechanistic insights explain the compound’s role in cancer research, particularly in pathways like apoptosis or angiogenesis?

Methodological Answer: The compound’s trihydroxyphenyl group mimics genistein, a known tyrosine kinase inhibitor:

- In vitro assays : Treat cancer cell lines (e.g., MCF-7) and measure apoptosis via Annexin V/PI staining. A 2019 study showed 50% apoptosis induction at 20 μM .

- Angiogenesis inhibition : Use chick chorioallantoic membrane (CAM) assays to quantify VEGF suppression. IC50 values <10 μM indicate potent activity .

- Pathway analysis : Western blotting for caspase-3 cleavage and PI3K/AKT pathway proteins validates mechanism .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

Methodological Answer:

- pH-dependent degradation : At pH >7, the phenolic -OH groups deprotonate, leading to oxidative dimerization. Use buffered solutions (pH 6–7) for in vitro studies .

- Solvent effects : Aqueous DMSO (≤1% v/v) maintains solubility without destabilizing the ketone group .

- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plant extracts)?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 μm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid/acetonitrile (70:30) at 280 nm .

- LC-MS/MS : Employ ESI-negative mode for enhanced sensitivity (LOQ = 0.1 ng/mL) .

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges removes interfering polyphenols .

Q. How can researchers address low solubility issues in pharmacological studies?

Methodological Answer:

- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) to improve bioavailability .

- Prodrug synthesis : Introduce acetyl-protected hydroxyl groups (e.g., 3-O-acetyl derivative) to enhance lipophilicity .

- Co-solvent systems : Combine PEG-400 and saline (1:1) for in vivo administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.